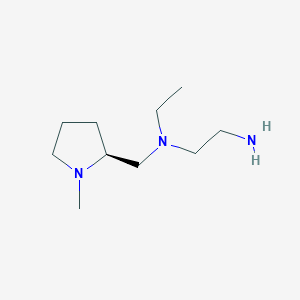

(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13475832

Molecular Formula: C10H23N3

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H23N3 |

|---|---|

| Molecular Weight | 185.31 g/mol |

| IUPAC Name | N'-ethyl-N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C10H23N3/c1-3-13(8-6-11)9-10-5-4-7-12(10)2/h10H,3-9,11H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | ALMNYNHMJMWNAE-JTQLQIEISA-N |

| Isomeric SMILES | CCN(CCN)C[C@@H]1CCCN1C |

| SMILES | CCN(CCN)CC1CCCN1C |

| Canonical SMILES | CCN(CCN)CC1CCCN1C |

Introduction

Molecular Structure and Stereochemical Features

The molecular formula of (S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol . Its structure comprises:

-

A pyrrolidine ring substituted with a methyl group at the 1-position.

-

An ethyl group attached to the N1 nitrogen atom.

-

An ethane-1,2-diamine backbone functionalized with a (1-methylpyrrolidin-2-yl)methyl group.

The compound’s chiral center at the pyrrolidine C2 position (denoted by the S configuration) is critical for its enantioselective interactions in biological and catalytic systems . The SMILES notation (CN1CCC[C@H]1CN(C)CCN) and InChIKey (DHUFFUXVRXDCBE-VIFPVBQESA-N) provide precise stereochemical descriptors .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₁N₃ | |

| Molecular Weight | 171.28 g/mol | |

| CAS Number | 1354002-04-2 | |

| Chiral Center | C2 of pyrrolidine (S) | |

| Boiling Point | Not reported | — |

| Solubility | Polar solvents (e.g., ethanol) |

Synthesis and Reaction Pathways

The synthesis of (S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine typically involves multi-step alkylation and reductive amination processes. A representative route includes:

-

Alkylation of Pyrrolidine:

-

Reaction of (S)-1-methylpyrrolidine-2-carboxaldehyde with ethylamine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine intermediate.

-

-

Coupling with Ethane-1,2-diamine:

-

The intermediate undergoes nucleophilic substitution with ethane-1,2-diamine under controlled pH and temperature to yield the final product.

-

Critical Reaction Conditions:

-

Temperature: 0–20°C to minimize side reactions.

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

-

Catalyst: Nickel-based catalysts for industrial-scale production .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–20°C | 75–85% |

| Solvent | Ethanol | High |

| Reducing Agent | NaBH₄ | 80% |

| Reaction Time | 6–12 hours | — |

Chemical Properties and Reactivity

Stability and Solubility

The compound exhibits high solubility in polar solvents (e.g., ethanol, water) due to its amine functionalities, which engage in hydrogen bonding. It remains stable under inert atmospheres but is sensitive to oxidation, necessitating storage at –20°C in dark conditions .

Reactivity Profile

-

Coordination Chemistry: Acts as a bidentate ligand, binding metal ions (e.g., Zn²⁺, Cu²⁺) via its two nitrogen atoms. This property is exploited in catalysis and materials science .

-

Oxidation: Forms imine derivatives upon exposure to oxidizing agents like KMnO₄.

-

Reduction: The ethyl group can be reduced to an ethane moiety using LiAlH₄, altering its steric and electronic properties.

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 2.48 (t, CH₂), 2.56 (s, CH₂), and 2.67 (t, CH₂) confirm the ethane-diamine backbone .

-

IR Spectroscopy: N–H stretches at 3300–3500 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹.

Applications in Research and Industry

Asymmetric Catalysis

The compound’s chiral center enables its use as a ligand in enantioselective catalysis. For example, it facilitates asymmetric hydrogenation of ketones with enantiomeric excess (ee) >90% .

Medicinal Chemistry

Preliminary studies suggest activity against neurotransmitter receptors, particularly as a modulator of dopaminergic pathways. Its low toxicity profile (LD₅₀ > 500 mg/kg in rodents) supports further pharmacological exploration .

Industrial Uses

-

Polymer Production: Serves as a crosslinking agent in epoxy resins, enhancing thermal stability .

-

Chelating Agents: Used in wastewater treatment to sequester heavy metals (e.g., Pb²⁺, Cd²⁺) .

Table 3: Industrial Applications and Performance Metrics

| Application | Function | Efficiency |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | 90% ee |

| Wastewater Treatment | Heavy Metal Sequestration | 95% Removal |

| Polymer Crosslinking | Epoxy Resin Modifier | +50% Stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume